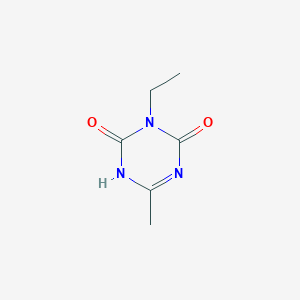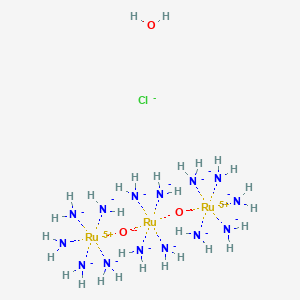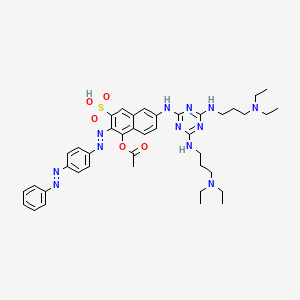
N-(6-(Ethylamino)-4-oxo-1,4-dihydro-1,3,5-triazin-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-(Ethylamino)-4-oxo-1,4-dihydro-1,3,5-triazin-2-yl)acetamide is a chemical compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-(Ethylamino)-4-oxo-1,4-dihydro-1,3,5-triazin-2-yl)acetamide can be achieved through several methods. One common approach involves the reaction of ethylamine with cyanoacetamide under controlled conditions. The reaction typically requires a solvent such as ethanol and a catalyst like triethylamine. The mixture is heated to reflux, and the product is isolated through crystallization .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The use of microwave irradiation has also been explored to accelerate the reaction and improve efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
N-(6-(Ethylamino)-4-oxo-1,4-dihydro-1,3,5-triazin-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of N-(6-(Ethylamino)-4-oxo-1,4-dihydro-1,3,5-triazin-2-yl)acetic acid.
Reduction: Formation of N-(6-(Ethylamino)-4-hydroxy-1,4-dihydro-1,3,5-triazin-2-yl)acetamide.
Substitution: Formation of various substituted triazine derivatives.
Wissenschaftliche Forschungsanwendungen
N-(6-(Ethylamino)-4-oxo-1,4-dihydro-1,3,5-triazin-2-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its versatile reactivity.
Wirkmechanismus
The mechanism of action of N-(6-(Ethylamino)-4-oxo-1,4-dihydro-1,3,5-triazin-2-yl)acetamide involves its interaction with specific molecular targets. In the case of its anti-inflammatory activity, the compound inhibits the cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins. By inhibiting these enzymes, the compound reduces inflammation and pain .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2-nitrophenyl)acetamide: Another triazine derivative with similar reactivity but different applications.
Uniqueness
N-(6-(Ethylamino)-4-oxo-1,4-dihydro-1,3,5-triazin-2-yl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit COX enzymes sets it apart from other triazine derivatives, making it a valuable compound for medicinal chemistry .
Eigenschaften
CAS-Nummer |
860473-84-3 |
|---|---|
Molekularformel |
C7H11N5O2 |
Molekulargewicht |
197.19 g/mol |
IUPAC-Name |
N-[4-(ethylamino)-6-oxo-1H-1,3,5-triazin-2-yl]acetamide |
InChI |
InChI=1S/C7H11N5O2/c1-3-8-5-10-6(9-4(2)13)12-7(14)11-5/h3H2,1-2H3,(H3,8,9,10,11,12,13,14) |
InChI-Schlüssel |
IZLXSLVQFMDTEX-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC1=NC(=O)NC(=N1)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,10-Dimethoxy-1,2-dihydrocyclobuta[b]anthracene-4,9-dione](/img/structure/B13131207.png)













